2-(3-(1H-吲唑-5-基)脲基)-5-(叔丁基)噻吩-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

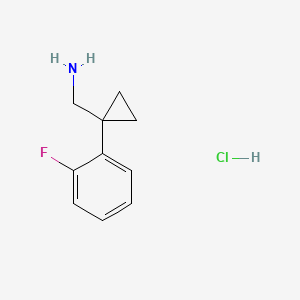

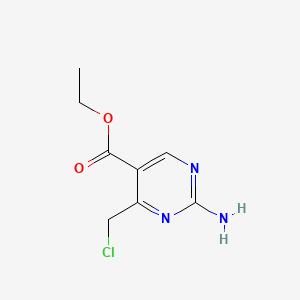

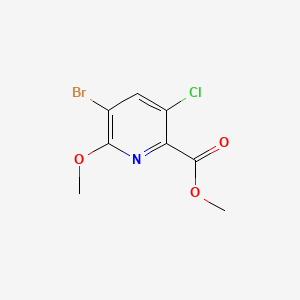

2-(3-(1H-indazol-5-yl)ureido)-5-(tert-butyl)thiophene-3-carboxylic acid (2-IU-TBCA) is a novel synthetic compound that has been developed as a potential therapeutic agent for a variety of diseases. This compound is a member of the indazole family of molecules, which have been studied for their potential therapeutic effects. The unique structure of 2-IU-TBCA provides a range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, 2-IU-TBCA has been shown to have potential applications in the fields of cell biology, biochemistry, and pharmacology. As such, this compound has become a promising target for further research and development.

科学研究应用

合成与表征

已经合成、表征了新型含噻吩的化合物,并评估了它们的生物活性。这些化合物表现出显着的抗菌和抗真菌性能,特别是对革兰氏阴性菌(如大肠杆菌)和各种真菌。合成涉及溴化和与胺的反应,通过 1H-NMR、13C-NMR 和质谱等光谱方法证实,展示了噻吩衍生物在药物发现中的多功能性 (Mabkhot 等人,2017)。

生物活性

合成了一系列噻吩脲基酸,展示了该方法的可扩展性以及这些化合物用于高通量筛选分析以发现新的镇痛、镇痛和抗炎剂的潜力。这个广泛的库的形成突出了人们对噻吩衍生物及其多样化的生物活性和潜在治疗应用的浓厚兴趣 (Le Foulon 等人,2005)。

抗伤害感受性特性

对 N-取代-4-芳基-4-氧代-2-[(3-噻吩-2-基)氨基]丁-2-烯酰胺的合成和抗伤害感受性活性的研究凸显了噻吩衍生物在开发疼痛管理药物中的潜力。研究表明,这些化合物可以为开发有效的抗伤害感受性剂提供一条新途径,进一步强调了基于噻吩的衍生物的治疗潜力 (Shipilovskikh 等人,2020)。

组合合成与应用

稠合四环杂环的组合合成,包括源自 1H-吲唑-5-胺的那些,展示了噻吩和吲唑衍生物在合成复杂分子中的适应性。这些分子在有机电子学和药理学等各个领域具有潜在应用,展示了噻吩和吲唑化合物的结构和功能多功能性 (Li 等人,2013)。

作用机制

Target of Action

S6K-18, also known as 2-(3-(1H-indazol-5-yl)ureido)-5-(tert-butyl)thiophene-3-carboxylic acid, is a potent and selective inhibitor of p70S6K1 . The primary targets of S6K-18 are the S6 kinases (S6Ks) , which are substrates of the mTOR complex 1 (mTORC1) and participate in specific growth and metabolic programs .

Mode of Action

S6K-18 interacts with its targets, the S6 kinases, by inhibiting their activity. This interaction results in changes in the phosphorylation state of the 40S ribosomal subunits on the C-terminal tail of rpS6 . The inhibition of S6Ks by S6K-18 can control additional outputs beyond protein translation .

Biochemical Pathways

The S6Ks, targeted by S6K-18, are involved in various biochemical pathways. They play crucial roles in directing cell apoptosis, metabolism, and feedback regulation of its upstream signals . S6Ks also govern cell size by facilitating mRNA transcription, splicing, and protein synthesis . The inhibition of S6Ks by S6K-18 can therefore affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of S6K-18’s action are primarily seen in its ability to inhibit the activity of S6Ks. This inhibition can lead to changes in cell growth, metabolism, and apoptosis . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of S6K-18. For instance, S6Ks, the targets of S6K-18, are known to respond to nutrients and growth factors . Therefore, the presence or absence of these factors in the environment can potentially influence the action of S6K-18. Additionally, S6Ks are involved in the mTOR-dependent growth program, which integrates a large variety of environmental cues . Thus, the environmental context can significantly influence the action and efficacy of S6K-18.

属性

IUPAC Name |

5-tert-butyl-2-(1H-indazol-5-ylcarbamoylamino)thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-17(2,3)13-7-11(15(22)23)14(25-13)20-16(24)19-10-4-5-12-9(6-10)8-18-21-12/h4-8H,1-3H3,(H,18,21)(H,22,23)(H2,19,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRFCMMJUFQEOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)NC(=O)NC2=CC3=C(C=C2)NN=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine](/img/structure/B596219.png)

![[4-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B596231.png)

![N-[(Piperidin-4-yl)methyl]cyclopropanamine](/img/structure/B596235.png)